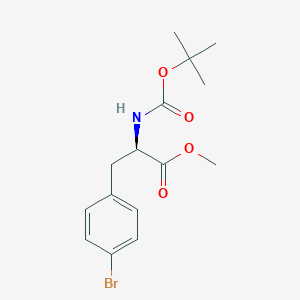

Boc-4-bromo-D-phenylalanine methyl ester

Description

Significance of Protected Amino Acids as Building Blocks in Organic Synthesis

In the multi-step synthesis of peptides and other complex molecules, it is crucial to selectively mask reactive functional groups to prevent unwanted side reactions. Protected amino acids, where the amino and/or carboxyl groups are temporarily blocked, are essential building blocks that enable the controlled and sequential formation of amide bonds. This strategy ensures the precise construction of a desired molecular architecture.

Role of Phenylalanine Derivatives in Medicinal Chemistry and Bioactive Compound Synthesis

Phenylalanine, with its aromatic side chain, is a common motif in a vast array of biologically active compounds. Derivatives of phenylalanine are widely explored in medicinal chemistry to modulate the parent molecule's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and bioavailability. Halogenated derivatives, in particular, are of significant interest as they can enhance binding interactions and serve as versatile handles for further chemical modifications, such as cross-coupling reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Reactivity

General Synthetic Pathways

The synthesis of this compound typically involves a two-step process:

N-protection: The amino group of 4-bromo-D-phenylalanine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a suitable base.

Esterification: The carboxylic acid group of the Boc-protected amino acid is then esterified, commonly using methanol (B129727) in the presence of an acid catalyst or a coupling agent.

These reactions are generally high-yielding and allow for the production of the desired compound with high purity.

Key Chemical Reactions and Transformations

The true synthetic utility of this compound lies in the reactivity of its functional groups.

The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to liberate the free amine for subsequent amide bond formation in peptide synthesis. The methyl ester can be hydrolyzed under basic conditions to reveal the carboxylic acid.

The bromine atom on the phenyl ring is a key feature that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods to introduce new substituents at the 4-position of the phenyl ring. This enables the synthesis of a diverse library of phenylalanine analogs with unique electronic and steric properties.

Applications in the Synthesis of Complex Bioactive Molecules and Peptide Chemistry

Utilization as a Building Block in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated, and high-purity synthesis of complex peptide chains. Boc-4-bromo-D-phenylalanine methyl ester is an ideal reagent for this methodology, particularly within the Boc/Bzl protection scheme. peptide.com

The incorporation of non-natural amino acids, such as D-isomers, is a critical strategy for designing peptides with enhanced therapeutic properties. D-amino acids can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo stability and bioavailability. nbinno.com this compound facilitates the direct insertion of a 4-brominated D-phenylalanine residue into a growing peptide chain. chemimpex.com

The process follows the standard Boc-SPPS cycle:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine, often with a non-nucleophilic base like diisopropylethylamine (DIEA). peptide.com

Coupling: Boc-4-bromo-D-phenylalanine (after saponification of its methyl ester) is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond with the deprotected N-terminus of the peptide chain. nih.gov

The bromine atom at the para-position of the phenyl ring offers a site for further chemical modification through cross-coupling reactions, allowing for the creation of diverse peptide libraries. chemimpex.com

The success of SPPS hinges on driving each coupling and deprotection step to completion to avoid the accumulation of deletion sequences and other impurities. The use of high-quality, well-defined building blocks like this compound is essential for achieving high purity and yield. nbinno.com The Boc protecting group is stable under coupling conditions but is readily cleaved by TFA, providing reliable and predictable deprotection at each cycle. chempep.com

The purity of the final peptide is contingent on the efficiency of each step in the synthesis. The characteristics of this compound contribute positively to this process.

| Feature of Building Block | Contribution to Purity and Yield in SPPS | Reference |

|---|---|---|

| High-Purity Starting Material | Ensures that impurities are not introduced into the peptide sequence from the beginning, preventing the formation of closely related side products that are difficult to separate. | nbinno.com |

| Stable Boc Protecting Group | Prevents unwanted side reactions at the N-terminus during the coupling of subsequent amino acids, ensuring the correct sequence is assembled. | chemimpex.com |

| Predictable Reactivity | Allows for standardized and optimized coupling protocols, leading to near-quantitative reaction completion and minimizing the formation of truncated or incomplete peptide chains. | nih.gov |

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

Beyond its direct use in peptides, this compound is a valuable starting material for synthesizing complex heterocyclic scaffolds and other non-peptidic molecules of pharmaceutical interest. chemimpex.com

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy. nih.govresearchgate.net A class of potent PARP1 inhibitors is based on the benzo[de] Current time information in Pasuruan, ID.nih.govnaphthyridin-7(8H)-one scaffold. nih.govnih.gov The synthesis of these complex tricyclic systems often requires substituted aniline (B41778) or amino-benzoic acid derivatives as key intermediates.

This compound serves as a versatile precursor for the core structure of these inhibitors. The bromo-phenyl group is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) to construct the intricate ring system characteristic of these PARP1 inhibitors. The D-configuration provides a specific three-dimensional arrangement that can be exploited to achieve selective binding to the enzyme's active site.

β-turns are secondary protein structures that are crucial for molecular recognition and protein folding. sigmaaldrich.com Peptides that mimic these turns (peptidomimetics) are of significant interest in drug design. Proline residues are frequently found in natural β-turns due to the conformational constraints imposed by their cyclic structure. sigmaaldrich.commdpi.com

The synthesis of β-turn mimetics can involve coupling D-amino acids with proline to induce the necessary reversal of the peptide chain. This compound is an excellent candidate for this application. When incorporated into a short peptide sequence adjacent to a proline residue, the sterically demanding D-phenylalanine side chain helps to stabilize a turn conformation. pmcisochem.fr Such tetrapeptides can be synthesized using standard solution-phase or solid-phase coupling techniques, where the protected phenylalanine derivative is coupled with a protected proline derivative. nih.gov

| Compound Class | Role of this compound | Key Synthetic Transformations | Reference |

|---|---|---|---|

| PARP1 Inhibitors | Provides the core phenyl ring for building the benzo[de] Current time information in Pasuruan, ID.nih.govnaphthyridinone scaffold. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | nih.govnih.gov |

| β-Turn Mimetics | Acts as a D-amino acid to induce and stabilize a turn conformation when paired with proline. | Standard peptide bond formation (solution or solid phase). | sigmaaldrich.comnih.gov |

Bottromycins are a class of macrocyclic peptide natural products with potent antibacterial activity against multidrug-resistant pathogens like MRSA. nih.gov Their complex structure includes a unique macrocyclic amidine linkage and several non-proteinogenic amino acids, including D-amino acids. nih.govthieme-connect.de

While the natural biosynthesis of bottromycin (B228019) involves post-translational modifications of a ribosomally synthesized precursor peptide, the total chemical synthesis of bottromycin and its analogs relies on the use of pre-made, appropriately protected amino acid building blocks. thieme-connect.deuni-saarland.de D-phenylalanine is a component of some bottromycin structures. nih.gov this compound is a valuable precursor for this component in a synthetic strategy. The bromine atom can serve as a handle for introducing further modifications to create novel bottromycin analogs with potentially improved stability or activity, a task that is difficult to achieve through biosynthetic pathways alone. nbinno.com

The Pivotal Role of this compound in Advancing Drug Discovery and Biochemical Research

This compound, a specialized derivative of the amino acid phenylalanine, has emerged as a critical building block in the realms of medicinal chemistry and biochemical research. Its unique structural features, including a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool for synthesizing complex molecules with therapeutic potential and for developing sophisticated research assays.

Structure Activity Relationship Sar Investigations of Phenylalanine Containing Compounds

Impact of Aromatic Substituents on Biological Activity

The phenyl ring of phenylalanine is a common target for modification to explore its interaction with biological targets. The introduction of substituents can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and efficacy. The aromatic side chain is often involved in hydrophobic and stacking interactions within protein binding pockets.

Halogenation of the phenyl ring is a widely used strategy to modulate the biological activity of phenylalanine analogs. mdpi.com The introduction of a halogen atom, such as bromine, can significantly alter a compound's properties by affecting its electron distribution, hydrophobicity, and size, which in turn can modulate ligand-receptor interactions. mdpi.comnih.gov

Research into the interaction of halogenated phenylalanines with the L-type amino acid transporter 1 (LAT1), a transporter overexpressed in many cancer cells, provides detailed insights into the role of halogen substituents. Studies have shown that both the size and the position of the halogen on the benzene (B151609) ring are critical for binding affinity and selectivity. nih.gov For instance, LAT1 has a preference for larger halogen groups. nih.gov The inhibitory effect on LAT1 often correlates with the size of the halogen, following the order: Fluorine (F) < Chlorine (Cl) < Bromine (Br) < Iodine (I). nih.gov

The position of the halogen is also a key determinant of affinity. One study found that for LAT1, an iodo group at the ortho-position (position 2) or meta-position (position 3) resulted in high affinity, superior to that at the para-position (position 4). nih.gov Specifically, for position 3, the affinity for both LAT1 and LAT2 transporters increased with the size of the halogen. nih.gov In contrast, larger halogens at position 2 tended to enhance affinity for LAT1 without significantly altering interaction with LAT2, thereby improving selectivity. nih.gov This suggests that the 4-bromo substitution in Boc-4-bromo-D-phenylalanine methyl ester places the bulky, hydrophobic bromine atom in a position that can influence interactions with target receptors, potentially enhancing binding affinity through favorable hydrophobic or halogen-bonding interactions.

Table 1: Effect of Halogen Size and Position on Phenylalanine Analog Affinity for LAT1/LAT2 Transporters

| Halogen Position | Halogen Size Trend (F < Cl < Br < I) | Impact on LAT1 Affinity | Impact on LAT2 Affinity | Note |

|---|---|---|---|---|

| Position 2 (ortho) | Increasing size enhances affinity | Increasing size enhances affinity | Little to no change | Enhances LAT1 selectivity nih.gov |

| Position 3 (meta) | Increasing size enhances affinity | Increasing size enhances affinity | Increasing size enhances affinity | Affinity increases for both transporters nih.gov |

| Position 4 (para) | Variable | Generally lower affinity compared to positions 2 and 3 | Variable | Position is less favored for high LAT1 affinity nih.gov |

This table is generated based on findings reported in reference nih.gov.

The stereochemistry of amino acids is a critical factor in determining their biological activity, as receptors and enzymes are chiral environments. While L-amino acids are the natural proteinogenic forms, D-isomers can exhibit unique pharmacological profiles, including enhanced stability against enzymatic degradation and different receptor binding affinities or selectivities. nih.gov

In the context of opioid receptor ligands, a study on macrocyclic tetrapeptides containing phenylalanine residues demonstrated that the stereochemistry of these residues profoundly influences the opioid activity profile. nih.gov The investigation of stereoisomers of the peptide cyclo[Phe-d-Pro-Phe-Trp] revealed that changing the phenylalanine configuration from L to D resulted in distinctly different activities. nih.gov For example, different stereoisomers exhibited varied antinociceptive effects mediated by multiple opioid receptors, with some acting as agonists while others displayed antagonism at the kappa opioid receptor (KOR) or delta opioid receptor (DOR). nih.gov Two specific isomers, cyclo[d-Phe-d-Pro-d-Phe-Trp] and cyclo[Phe-d-Pro-d-Phe-d-Trp], were notable for not causing preference or aversion in a conditioned place preference assay, suggesting a lower potential for addiction. nih.gov This highlights that the D-isomer configuration, as seen in this compound, can be crucial for achieving a desired pharmacological effect and selectivity profile.

Table 2: Influence of Phenylalanine Stereochemistry on Opioid Receptor Activity Profile

| Peptide Stereoisomer | Primary Opioid Receptor Activity | Notable In Vivo Effects |

|---|---|---|

| Parent Peptides (L-Phe) | Mixed agonism/antagonism | Antinociception |

| cyclo[D-Phe -d-Pro-D-Phe -Trp] | KOR activity | No conditioned place preference or aversion nih.gov |

| cyclo[Phe-d-Pro-D-Phe -d-Trp] | KOR activity | No conditioned place preference or aversion nih.gov |

This table summarizes findings from the study of CJ-15,208 stereoisomers in reference nih.gov.

Modifications of the Phenylalanine Core for Enhanced Activity

Beyond substitutions on the aromatic ring, direct modifications to the phenylalanine core structure are explored to enhance biological activity and stability. mdpi.com These modifications can include changes to the peptide backbone or the side chain linkage. The introduction of non-natural covalent linkages or bioactive fragments can significantly improve the chemical stability and biological properties of peptides. acs.orgacs.org

SAR studies on HIV-1 capsid binders derived from a phenylalanine scaffold revealed that the phenylalanine core is essential for maintaining antiviral activity. mdpi.com In these compounds, the core structure engages in extensive hydrophobic interactions within the target protein. Modifications to the linker portion connecting the phenylalanine core to other parts of the molecule were shown to greatly influence anti-HIV activity, indicating that while the core provides the anchor, peripheral modifications can fine-tune potency. mdpi.com Another strategy involves modifying the alpha-carbon or the peptide bond itself to create peptidomimetics with improved stability against proteolysis and better pharmacokinetic profiles. For example, converting the α-amino acid structure to a β-amino acid can lead to novel biological activities and improved druggability. nih.gov

Conformational Constraints and Their Influence on Bioactivity

Introducing conformational constraints into phenylalanine analogs is a powerful strategy to lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding to a receptor and pre-organizing the pharmacophore in the optimal geometry for interaction. nih.gov

Constrained analogs can be created by incorporating the α- and β-carbons of the phenylalanine side chain into a ring system, such as in 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe). researchgate.net Such constraints limit the rotational freedom of the phenyl ring and the peptide backbone, which can direct the conformational preferences of the entire peptide. researchgate.netnih.gov Studies on chemotactic peptides have shown that stereochemically constrained analogs can be highly effective, suggesting that folded conformations may facilitate highly active interactions with the target receptor. nih.gov For instance, the use of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained phenylalanine analog, has been shown to induce specific secondary structures like β-bends and helical folds in peptides. nih.gov The specific conformation adopted, such as a type-II β-bend, is influenced by the stereochemistry (e.g., D-Tic) and the surrounding amino acid sequence. nih.gov These findings underscore the principle that restricting the conformational flexibility of the phenylalanine moiety can be a key strategy for enhancing bioactivity.

Analytical Methodologies for Characterization and Purity Assessment of Boc 4 Bromo D Phenylalanine Methyl Ester

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Boc-4-bromo-D-phenylalanine methyl ester. Both reversed-phase and chiral HPLC methods are critical for a comprehensive analysis.

Reversed-Phase HPLC for Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is widely used to determine the chemical purity of this compound by separating it from any starting materials, by-products, or degradation products. A common approach involves using a C18 stationary phase with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the main peak is used to identify the compound, while the peak area percentage is used to quantify its purity.

A representative RP-HPLC method for a similar Boc-protected amino acid ester is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity:

Due to the chiral nature of this compound, it is crucial to determine its enantiomeric purity, which is the excess of the desired D-enantiomer over its L-enantiomer. Chiral HPLC, using a chiral stationary phase (CSP), is the primary method for this analysis. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. The separation is typically achieved using a normal-phase mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol).

The following table outlines a typical chiral HPLC method for the separation of D- and L-phenylalanine methyl esters, which can be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are utilized.

¹H NMR (Proton NMR): This technique gives information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the methoxy (B1213986) group of the ester, the alpha- and beta-protons of the phenylalanine backbone, and the aromatic protons of the 4-bromophenyl ring. The integration of these signals corresponds to the number of protons, and their splitting patterns provide information about neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the Boc and ester groups, the carbons of the Boc's tert-butyl group, the alpha- and beta-carbons, and the carbons of the aromatic ring, including the carbon atom bonded to the bromine.

The following tables present representative ¹H and ¹³C NMR spectral data for the closely related analogue, Boc-L-phenylalanine methyl ester, to illustrate the expected chemical shifts. The presence of the bromine atom at the 4-position of the phenyl ring in the target compound would alter the chemical shifts and splitting patterns of the aromatic protons and carbons. nih.gov

Representative ¹H NMR Data (Analogous Compound: Boc-L-phenylalanine methyl ester in CDCl₃) nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.30 - 7.15 | m | Aromatic-H |

| 5.05 | d | NH |

| 4.60 | q | α-CH |

| 3.70 | s | OCH₃ |

| 3.10 | m | β-CH₂ |

| 1.42 | s | Boc-(CH₃)₃ |

Representative ¹³C NMR Data (Analogous Compound: Boc-L-phenylalanine methyl ester in CDCl₃) nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | Ester C=O |

| 155.2 | Boc C=O |

| 136.1 | Aromatic C |

| 129.3 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 80.0 | Boc C(CH₃)₃ |

| 54.5 | α-CH |

| 52.2 | OCH₃ |

| 38.4 | β-CH₂ |

| 28.3 | Boc-(CH₃)₃ |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used. The mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of the molecular ion would likely involve the loss of the Boc group (100 Da) or the methoxy group (31 Da).

Future Prospects and Emerging Research Frontiers

Development of Novel Synthetic Routes for Diverse Analogs

The core structure of Boc-4-bromo-D-phenylalanine methyl ester serves as a scaffold for the synthesis of a wide array of novel amino acid analogs. The bromine atom is a key functional handle for cross-coupling reactions, enabling the introduction of diverse substituents onto the phenyl ring. Future research will likely focus on expanding the repertoire of these transformations.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling: Building on established methods like the Heck reaction, researchers are exploring more complex and efficient palladium-catalyzed couplings. Aryl bromides have been shown to be effective substrates in these reactions, allowing for the synthesis of constrained phenylalanine derivatives. researchgate.net Future work may involve developing catalysts that operate under milder conditions with broader substrate scope, enabling the creation of previously inaccessible analogs.

Aryl Stannylation and Radioiodination: The bromo-substituent can be converted to other functionalities. For instance, a similar compound, N-Boc-p-iodo-L-phenylalanine methyl ester, has been successfully converted to its corresponding aryl stannane (B1208499) via a palladium-catalyzed reaction. nih.gov This intermediate is crucial for introducing radioisotopes, such as iodine radioisotopes, for applications in medical imaging and diagnostics. nih.gov Similar strategies can be applied to the bromo-analog for the development of new radiolabeled compounds.

Metal-Free Synthesis: A growing trend in medicinal chemistry is the development of metal-free synthetic methods to create more sustainable and cost-effective processes. nih.gov Future research may focus on novel, metal-free pathways to functionalize the bromo-phenylalanine scaffold, potentially using organocatalysis or photoredox catalysis to generate a diverse library of derivatives. nih.gov

| Synthetic Strategy | Catalyst/Reagent Example | Potential Analog Type | Reference |

| Heck Reaction | Pd(OAc)₂ | Constrained Phenylalanines | researchgate.net |

| Stannylation | Tetrakis(triphenylphosphine)palladium(0) | Radiolabeled Phenylalanines | nih.gov |

| Metal-Free Reactions | Organocatalysts | Diverse Functionalized Analogs | nih.gov |

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful tool for generating large libraries of compounds for high-throughput screening in drug discovery. nih.gov this compound is an ideal building block for such libraries due to the versatility of its bromo-substituent.

Emerging trends in this area include:

One-Bead-One-Compound (OBOC) Libraries: The compound can be readily incorporated into OBOC combinatorial libraries. nih.gov The bromine atom can be used as a point of diversification, where subsequent chemical reactions on the solid support can introduce a wide range of functional groups, rapidly generating thousands to millions of distinct peptide or small-molecule derivatives for screening against biological targets. nih.gov

DNA-Encoded Chemical Libraries (DECLs): The unique structure of this compound can be integrated into DECLs. In this technology, each chemical compound is tagged with a unique DNA barcode. The bromine atom allows for a diverse set of chemical reactions to be performed, expanding the chemical space of the library, which can then be screened against a protein target in a single tube. nih.gov

Peptide Synthesis: As a protected amino acid, it is a fundamental component in the solid-phase synthesis of peptides. chemimpex.com Its incorporation allows for the creation of peptides with modified properties, such as enhanced stability or altered receptor-binding profiles. The bromine atom can serve as a site for post-synthetic modification, further diversifying the peptide library. chemimpex.com

Exploration of New Catalytic Reactions Involving Bromo-Phenylalanine Scaffolds

The bromo-phenylalanine scaffold itself is becoming a subject of interest in the development of new catalytic systems and reactions. The inherent properties of the molecule can be harnessed to influence chemical transformations.

Future research directions are focused on:

Asymmetric Hydrogenation: Rhodium(II)-catalyzed asymmetric hydrogenation has been used in tandem with Heck reactions to synthesize constrained phenylalanine analogues from aryl bromide precursors. researchgate.net Further exploration of chiral catalysts could lead to even more precise control over the stereochemistry of complex molecules derived from the bromo-phenylalanine scaffold.

Metallo-Supramolecular Assemblies: Research has shown that phenylalanine can self-assemble with metal ions like zinc to form ordered, amyloid-like structures with catalytic activity, specifically for ester bond hydrolysis. nih.gov The presence of the bromine atom in Boc-4-bromo-D-phenylalanine could influence the self-assembly process and the catalytic properties of such metallo-supramolecular structures, potentially leading to novel biocatalysts with tailored activities. nih.gov

Molecularly Imprinted Polymers: Phenylalanine derivatives have been used to create molecularly imprinted polymers that act as enzyme mimics. researchgate.net For example, mimics of chymotrypsin (B1334515) have been developed for the amidolysis of phenylalanine-p-nitroanilide. researchgate.net The bromo-phenylalanine scaffold could be used to generate imprinted polymers with altered substrate specificity or enhanced catalytic efficiency, providing new tools for catalysis and separation sciences.

Advanced Applications in Chemical Biology and Material Science

The unique combination of a chiral amino acid and a heavy halogen atom opens up possibilities for advanced applications beyond traditional medicinal chemistry.

Emerging frontiers include:

Chemical Biology Probes: The bromine atom can be used as a handle for attaching fluorescent tags, biotin, or other reporter groups. This allows for the synthesis of chemical probes to study protein-protein interactions, enzyme function, and other biological processes. chemimpex.com The defined stereochemistry of the D-phenylalanine core is crucial for probing specific molecular recognition events in biological systems.

Bioconjugation: The compound can be utilized in bioconjugation, a process that links biomolecules to other molecules like drugs or imaging agents. chemimpex.com The reactivity of the aryl bromide could be exploited for novel conjugation chemistries, improving the targeting and delivery of therapeutics.

Novel Materials: The self-assembly properties of phenylalanine derivatives are being explored for the creation of new materials. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into well-defined supramolecular structures. This could lead to the development of new hydrogels, nanotubes, or other ordered materials with unique electronic or optical properties.

Q & A

Q. What are the critical handling and storage protocols for Boc-4-bromo-D-phenylalanine methyl ester to ensure chemical stability?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and degradation. Avoid exposure to strong oxidizing agents, as they may induce hazardous reactions (e.g., release of hydrogen bromide or nitrogen oxides) . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to skin/eye irritation risks (H315, H319) . Use fume hoods to minimize inhalation exposure (H335) .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer: Purity (95%) is typically confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm or nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural verification). For quantification, gas chromatography-mass spectrometry (GC-MS) is effective, as demonstrated in methyl ester content analysis (Table 4, ). Cross-reference retention times with known standards to resolve discrepancies in peak integration.

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer: Apply the Taguchi experimental design to systematically evaluate critical parameters:

- Factors: Catalyst type (e.g., KOH vs. NaOH), molar ratio (alcohol to substrate), temperature (25–60°C), and reaction time .

- Orthogonal Arrays: Use L9 arrays to reduce experimental runs while capturing interactions (Table 1, ).

- Optimization: Catalyst concentration (1.5 wt%) and reaction temperature (60°C) were most influential for methyl ester yield in analogous systems (S/N ratio: 38.951) . Validate reproducibility via triplicate trials under inert conditions.

Q. How can researchers resolve contradictions in reported yields of Boc-protected brominated amino acid derivatives?

- Methodological Answer: Discrepancies often arise from competing bromination pathways (e.g., electrophilic vs. radical mechanisms). To isolate this compound:

- Regioselective Control: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to favor para-substitution .

- Byproduct Analysis: Monitor reaction progress via thin-layer chromatography (TLC) and LC-MS to detect ortho/meta isomers or di-brominated products. Adjust stoichiometry (≤1.1 eq. brominating agent) to suppress over-bromination .

Q. What advanced strategies enable the deprotection of the Boc group in brominated phenylalanine derivatives without compromising stereochemistry?

- Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 2 hours at 0°C to cleave the tert-butoxycarbonyl (Boc) group. This minimizes racemization, as shown in analogous β-hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester systems . Post-deprotection, neutralize with cold aqueous NaHCO3 and extract with ethyl acetate to isolate the free amine. Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.